Tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate Tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15728493
InChI: InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-11(15)10(14)8-9/h9-11,15H,4-8H2,1-3H3
SMILES:
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol

Tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate

CAS No.:

Cat. No.: VC15728493

Molecular Formula: C13H23NO3

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate -

Specification

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
IUPAC Name tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate
Standard InChI InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-11(15)10(14)8-9/h9-11,15H,4-8H2,1-3H3
Standard InChI Key YUFMJGMQKJWQKX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2CCC(C1C2)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s bicyclo[3.3.1]nonane system consists of two fused cyclohexane rings sharing three common carbon atoms, creating a rigid, bowl-shaped scaffold. The 2-azabicyclo[3.3.1]nonane core incorporates a nitrogen atom at the bridgehead position, which influences both its electronic properties and reactivity . The hydroxyl group at C8 and the tert-butyloxycarbonyl (Boc) group at C2 introduce polar and steric components critical for intermolecular interactions.

Molecular Descriptors

Key molecular properties include:

PropertyValueSource
Molecular FormulaC₁₃H₂₃NO₃
Molecular Weight241.33 g/mol
IUPAC Nametert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CCC2CCC(C1C2)O
LogP~2.84 (estimated)
Hydrogen Bond Donors2

The Boc group enhances solubility in organic solvents, while the hydroxyl group enables hydrogen bonding, a feature exploited in drug design for target engagement .

Synthetic Approaches

Example Pathway (Hypothetical)

  • Formation of Azabicyclic Core: Reacting a diketone with a primary amine under acidic conditions to induce cyclization .

  • Boc Protection: Treating the secondary amine with Boc₂O and a base like triethylamine to yield the tert-butyl carbamate .

  • C8 Hydroxylation: Oxidative functionalization via Sharpless dihydroxylation or hydroxyl-directed epoxidation, followed by ring-opening .

Challenges include controlling stereochemistry at C8, as evidenced by NMR studies of diastereomeric azabicyclo[3.3.1]nonanes, where trans-hydroxyl configurations exhibit distinct spectroscopic shifts .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The Boc group confers moderate lipophilicity (LogP ≈ 2.84), balancing membrane permeability and aqueous solubility . The hydroxyl group’s polarity (TPSA ≈ 62 Ų) suggests potential for forming salt derivatives to enhance bioavailability .

Metabolic Stability

Esterase-mediated cleavage of the Boc group is anticipated in vivo, releasing the secondary amine. This property is leveraged in prodrug strategies to improve pharmacokinetics .

Biological Relevance and Applications

Opioid Receptor Modulation

Structurally related 2-azabicyclo[3.3.1]nonanes exhibit potent activity at μ-opioid receptors (MOR). For instance, C9-substituted analogs demonstrate nanomolar agonist efficacy (EC₅₀ = 0.85–18 nM), with stereochemistry critically influencing potency . The hydroxyl group in tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate may similarly engage MOR through hydrogen bonding with Asp147 or Tyr148 residues .

Medicinal Chemistry Intermediate

The compound serves as a precursor for:

  • Antinociceptive Agents: Derivatives with C9 cyanomethyl or aminomethyl groups show promise in pain management .

  • κ-Opioid Receptor (KOR) Agonists: Analogous structures exhibit KOR selectivity, useful in treating pruritus and mood disorders .

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